molecular formula C10H15NO B13138177 (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol

Cat. No.: B13138177
M. Wt: 165.23 g/mol
InChI Key: JFQAARVENHNBAX-SECBINFHSA-N
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Description

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol (CAS 1213550-33-4) is a chiral aromatic amino alcohol with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . This compound belongs to the chemical class of phenylglycinols, which are recognized as versatile intermediates and key chiral building blocks in organic synthesis and pharmaceutical research. The 2,6-dimethylphenyl substitution on the amino alcohol core provides steric influence that can be critical for directing stereoselective reactions and for imparting specific spatial orientation in target molecules. While a specific mechanism of action for this exact compound is not fully defined in the public literature, structural analogs and related amino alcohol scaffolds are extensively utilized in the discovery and development of active compounds. For instance, research into narrow-spectrum anti- Helicobacter pylori agents has identified compounds featuring the 2,6-dimethylphenyl group as a key structural element . This suggests the potential application of this compound in the synthesis of novel therapeutic candidates, particularly as a chiral precursor for molecules designed to probe specific biological targets. Researchers can leverage this compound's chiral center and functional groups for the synthesis of complex molecules, potentially in antimicrobial research or as a ligand in asymmetric catalysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

JFQAARVENHNBAX-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](CO)N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CO)N

Origin of Product

United States

Preparation Methods

Nucleophilic Addition to Epoxides or Glycidol Derivatives

Another route involves nucleophilic addition of amino groups to epoxide intermediates, such as glycidol, which can be stereoselectively opened with amino compounds.

Reaction Pathway:
$$
\text{Glycidol} + \text{2,6-dimethylphenylamine} \xrightarrow{\text{Base or acid catalysis}} \text{Amino alcohol}
$$

Reaction Conditions:

  • Use of Lewis acids (e.g., boron trifluoride) to activate epoxides.
  • Control of temperature and solvent polarity to favor the formation of the (S)-enantiomer.

Modern Synthetic Strategies

Catalytic Asymmetric Hydrogenation

Recent advances have utilized catalytic asymmetric hydrogenation of imines or related intermediates to produce the amino alcohol with high enantiomeric excess.

Process:

  • Formation of a prochiral imine from a ketone and ammonia or primary amine.
  • Hydrogenation using chiral catalysts such as BINAP-Rh or BINAP-Ru complexes.

Reaction Parameters:

Parameter Typical Range
Catalyst BINAP-Rh, BINAP-Ru
Solvent Toluene, ethanol
Temperature 25-60°C
Pressure 1-10 atm H₂

Outcome:

  • Enantiomeric excess exceeding 95% under optimized conditions.
  • High yield (>90%).

Stereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries attached to the starting materials can direct stereoselectivity during key steps, such as nucleophilic addition or reduction.

Example:

  • Use of (S)-propylene oxide as a chiral auxiliary during nucleophilic addition to aldehydes.
  • Subsequent removal of the auxiliary yields the enantiomerically enriched amino alcohol.

Industrial-Scale Synthesis

Large-Scale Route

Industrial production often adapts laboratory methods to ensure safety, cost-effectiveness, and high throughput. A typical route involves:

  • Step 1: Synthesis of 2,6-dimethylbenzylamine via catalytic hydrogenation of relevant nitriles or reduction of corresponding nitro compounds.
  • Step 2: Reaction of the amine with epichlorohydrin or glycidol under controlled conditions to form the amino alcohol.
  • Step 3: Purification through recrystallization or chromatography.

Optimization Parameters

Parameter Optimization Focus
Catalyst Cost, activity, enantioselectivity
Solvent Safety, recyclability, reaction rate
Temperature Reaction rate vs. stereoselectivity
Purification Minimization of impurities and racemization

Summary of Key Reaction Conditions and Parameters

Method Reagents Catalyst Solvent Temperature Yield Enantiomeric Excess References
Reductive Amination 2,6-Dimethylbenzaldehyde + Ammonia Chiral Rh or Ru complexes Ethanol 25-60°C >90% >95% Literature, patents
Nucleophilic Addition Glycidol + 2,6-Dimethylphenylamine Lewis acids (e.g., BF₃) Toluene 0-25°C 70-85% Not specified Organic synthesis literature
Catalytic Hydrogenation Imine intermediates BINAP-Rh Toluene or ethanol 25-60°C >90% >95% Recent research articles

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2,6-Dimethylphenyl)acetaldehyde.

    Reduction: 2-(2,6-Dimethylphenyl)ethylamine.

    Substitution: N-(2,6-Dimethylphenyl)acetamide.

Scientific Research Applications

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride Structure: Differs by replacing methyl groups with fluorine atoms at the 2,6-positions. Properties: Molecular formula C8H10ClF2NO (MW: 209.62 g/mol). Purity ≥95%, commonly supplied in milligram quantities . Application: The electronegative fluorine substituents enhance metabolic stability and binding affinity in drug candidates compared to methyl groups.
  • 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Structure: Chlorine atoms replace methyl groups. Properties: Molecular formula C8H9Cl2NO (MW: 206.07 g/mol). Higher density (predicted 1.391 g/cm³) due to chlorine’s atomic mass . Activity: Dichloro analogs exhibit stronger π–π interactions with enzymes (e.g., collagenase), as seen in related dichlorobenzyl-pentynoic acids (IC50: ~1.3–1.5 mM) .
Methyl vs. Other Alkyl/Aryl Groups
  • 1-Cyclohexyl-2-((2,6-dimethylphenyl)amino)ethan-1-ol Structure: A cyclohexyl group replaces the amino-bearing carbon’s methylphenyl moiety. Synthesis: Prepared via automated flash chromatography, emphasizing the role of steric bulk in purification challenges .

Stereochemical Variants

  • (R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol Properties: Enantiomer of the S-form; identical molecular formula (C8H9Cl2NO) but distinct optical activity. Predicted pKa: 12.19, indicating similar basicity to the S-form . Significance: Stereochemistry affects docking interactions (e.g., hydrogen bond lengths vary by 0.2–0.3 Å in collagenase binding) .

Functional Group Modifications

  • (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol Structure: Extends the carbon chain (propan-1-ol backbone) with a trifluoromethylphenyl group. Application: The trifluoromethyl group enhances lipophilicity and bioavailability, a common strategy in CNS-targeting drugs .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol C10H15NO 165.23 2,6-dimethylphenyl Chiral, polar amino alcohol
(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol HCl C8H10ClF2NO 209.62 2,6-difluorophenyl ≥95% purity, enhanced metabolic stability
2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol C8H9Cl2NO 206.07 2,6-dichlorophenyl Density: 1.391 g/cm³; strong π–π interactions
(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol C8H9Cl2NO 206.07 2,6-dichlorophenyl pKa: 12.19; enantiomeric specificity

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (F, Cl): Enhance enzyme binding via polar interactions and metabolic stability.

Stereochemical Influence :

  • The S-configuration optimizes hydrogen-bonding geometry in enzyme pockets, as seen in collagenase inhibitors .

Synthetic Challenges :

  • Bulky substituents (e.g., 2,6-dimethylphenyl) complicate purification, necessitating advanced techniques like automated flash chromatography .

Biological Activity

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol, commonly referred to as a chiral amino alcohol, has garnered attention in pharmaceutical and biochemical research due to its unique structural features and biological activities. This compound contains both an amino group and a hydroxyl group, contributing to its potential interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 169.24 g/mol. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight169.24 g/mol
Functional GroupsAmino (-NH2), Hydroxyl (-OH)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or modulating their function. Additionally, the hydroxyl group may facilitate interactions with cell membrane receptors, influencing signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes by binding to their active sites.
  • Receptor Modulation: It can modulate receptor activity, impacting cellular signaling pathways.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Cytotoxicity: Preliminary investigations indicate potential cytotoxic effects on cancer cell lines, warranting further exploration for anticancer applications.
  • Neuroprotective Effects: There is emerging evidence that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. This suggests potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olEnantiomer with similar propertiesDifferent biological activity due to stereochemistry
2-Amino-2-phenylethanol hydrochlorideLacks dimethyl substituents on phenyl ringDifferent reactivity and applications
3-Amino-3-(4-methylphenyl)propan-1-olContains a single methyl group on phenyl ringVariations in reactivity and applications

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